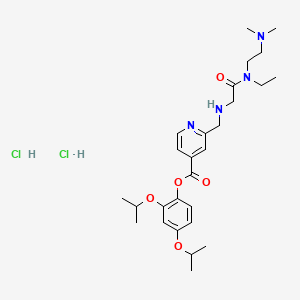
JQKD82 (dihydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
JQKD82 (dihydrochloride): is a cell-permeable and selective inhibitor of lysine demethylase 5 (KDM5). It is known for its ability to increase the levels of trimethylated histone H3 lysine 4 (H3K4me3), making it a valuable compound for research in multiple myeloma .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of JQKD82 (dihydrochloride) involves multiple steps, including the formation of the core structure and subsequent functionalization. The exact synthetic route and reaction conditions are proprietary and typically involve the use of various organic solvents, catalysts, and reagents to achieve the desired product .
Industrial Production Methods: Industrial production of JQKD82 (dihydrochloride) follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions: JQKD82 (dihydrochloride) primarily undergoes reactions related to its role as a KDM5 inhibitor. These include:
Oxidation: The compound can undergo oxidation reactions, although these are not the primary focus of its use.
Reduction: Reduction reactions are also possible but are not commonly associated with its primary function.
Substitution: Substitution reactions may occur during the synthesis and functionalization of the compound
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution
Major Products Formed: The major products formed from these reactions are typically intermediates or derivatives of JQKD82 (dihydrochloride) that retain its core inhibitory function .
Scientific Research Applications
Chemistry: JQKD82 (dihydrochloride) is used in chemical research to study the inhibition of lysine demethylase 5 and its effects on histone methylation .
Biology: In biological research, the compound is used to investigate the role of histone demethylation in gene expression and cellular processes .
Medicine: JQKD82 (dihydrochloride) has significant applications in medical research, particularly in the study of multiple myeloma and other cancers. It helps in understanding the epigenetic regulation of cancer cells .
Mechanism of Action
JQKD82 (dihydrochloride) exerts its effects by selectively inhibiting lysine demethylase 5 (KDM5). This inhibition leads to an increase in the levels of trimethylated histone H3 lysine 4 (H3K4me3), which in turn affects gene expression. The compound downregulates MYC targets and RNAPII phosphorylation, thereby suppressing the growth of multiple myeloma cells .
Comparison with Similar Compounds
- JADA82 (dihydrochloride)
- PCK82 (dihydrochloride)
Comparison: JQKD82 (dihydrochloride) is unique in its high selectivity for lysine demethylase 5 (KDM5) over other demethylases. This selectivity makes it particularly effective in increasing H3K4me3 levels and suppressing multiple myeloma cell growth. Similar compounds like JADA82 and PCK82 share some structural similarities but may differ in their selectivity and potency .
Properties
Molecular Formula |
C27H42Cl2N4O5 |
|---|---|
Molecular Weight |
573.5 g/mol |
IUPAC Name |
[2,4-di(propan-2-yloxy)phenyl] 2-[[[2-[2-(dimethylamino)ethyl-ethylamino]-2-oxoethyl]amino]methyl]pyridine-4-carboxylate;dihydrochloride |
InChI |
InChI=1S/C27H40N4O5.2ClH/c1-8-31(14-13-30(6)7)26(32)18-28-17-22-15-21(11-12-29-22)27(33)36-24-10-9-23(34-19(2)3)16-25(24)35-20(4)5;;/h9-12,15-16,19-20,28H,8,13-14,17-18H2,1-7H3;2*1H |
InChI Key |
LDSXMHKWRLCTDV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCN(C)C)C(=O)CNCC1=NC=CC(=C1)C(=O)OC2=C(C=C(C=C2)OC(C)C)OC(C)C.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















